4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Overview
Description
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a derivative of boronic acid, which is commonly used in organic synthesis, particularly in Suzuki coupling reactions. The presence of the dioxaborolane ring indicates potential utility in cross-coupling reactions due to its ability to form stable boronate complexes with palladium catalysts.
Synthesis Analysis
The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through the palladium-catalyzed borylation of aryl bromides. This process involves the use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as ethanol or DMSO. This method has shown to be particularly effective for aryl bromides bearing sulfonyl groups .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, density functional theory (DFT) calculations were performed to predict the molecular structure, which was found to be consistent with the experimental data obtained from X-ray diffraction .
Chemical Reactions Analysis
While the specific chemical reactions of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are not detailed in the provided papers, the general reactivity of such compounds can be inferred. The boronic ester moiety is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of complex organic molecules. The stability and reactivity of the boronate complex are crucial for these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are characterized by their stability under various conditions and their ability to undergo transmetalation with palladium catalysts. The dioxaborolane ring imparts steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. The solubility of these compounds in common organic solvents also facilitates their use in a wide range of chemical transformations .
Scientific Research Applications
Organic Synthesis and Drug Development
Suzuki-Miyaura Cross-Coupling
Boronic acid derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, a widely employed method for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. These reactions are instrumental in constructing complex molecular architectures from simpler components, showcasing the utility of boronic acids in advancing synthetic chemistry (Qiu et al., 2009; Gu et al., 2009).
Drug Discovery and Development
Boronic acid derivatives, including benzoxaborole compounds, have been explored for their therapeutic potential across a spectrum of applications. These compounds have led to the discovery of new classes of antibacterial, antifungal, antiprotozoal, and antiviral agents, highlighting the critical role of boron chemistry in medicinal chemistry and drug development (Nocentini et al., 2018).
Biological Activity
Certain boronic acid derivatives exhibit significant biological activity and are under investigation for their potential as clinical agents. This includes applications in treating fungal infections, bacterial diseases, and inflammatory conditions, demonstrating the diverse therapeutic applications of boronic acid derivatives (Adamczyk-Woźniak et al., 2009).
Environmental and Analytical Applications
Environmental Remediation
Boronic acid derivatives have been studied for their role in environmental protection, including their use in degrading toxic compounds. This underscores the environmental significance of boronic acids in mitigating pollution and enhancing sustainability (Husain & Husain, 2007).
Analytical Chemistry
In analytical chemistry, boronic acid derivatives are utilized as functional materials in sensing applications. Their selective binding properties make them useful in developing sensors for detecting sugars, alcohols, and other biologically relevant molecules, showcasing the versatility of boronic acids beyond synthetic applications.
Safety And Hazards
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDTPGXBZCBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370405 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
171364-82-2 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171364-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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